molecular formula C25H30N2O3 B527341 (3r)-3-{[2-Benzyl-6-(3-Methoxypropoxy)pyridin-3-Yl]ethynyl}-1-Azabicyclo[2.2.2]octan-3-Ol

(3r)-3-{[2-Benzyl-6-(3-Methoxypropoxy)pyridin-3-Yl]ethynyl}-1-Azabicyclo[2.2.2]octan-3-Ol

Cat. No. B527341
M. Wt: 406.5 g/mol
InChI Key: HVIKCINYHLGLMN-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ER-119884 is a selective squalene synthase (SQS) inhibitor.

Scientific Research Applications

Cognitive Disorders and Schizophrenia

(Mazurov et al., 2012) discovered a compound (TC-5619) related to the chemical structure , showing potential in treating cognitive impairment associated with neurological disorders. This compound demonstrated selectivity for the central nervous system and showed positive effects in schizophrenia models. It was well tolerated in a clinical trial focusing on schizophrenia.

Potential Treatment for Cognitive Deficits

(Wishka et al., 2006) identified a compound (PHA-543,613) as a potential treatment for cognitive deficits in schizophrenia. This compound is a potent and selective alpha7 neuronal nicotinic acetylcholine receptor agonist, indicating its potential in cognitive performance enhancement.

Synthesis and Structural Analysis

(Bhatti et al., 2008) focused on synthesizing derivatives of the chemical structure to generate nicotinic acetylcholine receptor ligands. These compounds exhibited high affinity for certain receptor subtypes, indicating potential therapeutic applications.

Conformational Analysis

(Sonar et al., 2006) undertook the synthesis and structural analysis of related compounds to understand their biological activity. This research contributes to the development of pharmacologically interesting compounds.

Synthesis of Active Metabolites

(Chen et al., 2010) described the synthesis of an active metabolite of a potent PI3 kinase inhibitor, highlighting the potential of such compounds in therapeutic applications.

Spectroscopic Studies

(Iriepa et al., 2001) conducted spectroscopic studies on derivatives to establish their conformation, crucial for understanding their pharmacological properties.

Microbial Hydroxylation

(Wong & Burns, 1999) explored microbial hydroxylation of related compounds, offering insights into regio- and stereoselective transformations, significant for pharmaceutical synthesis.

Structural and Conformational Study of Esters

(Diez et al., 1991) synthesized and studied derivatives to determine their conformation in various media, aiding in the development of new pharmaceuticals.

Synthesis from Deoxyinososes

(Blattner & Ferrier, 1986) reported on synthesizing derivatives from natural carbohydrates, demonstrating a novel approach to creating pharmaceutical compounds.

X-Ray Crystallography

(Yang et al., 2008) utilized X-ray crystallography for structural characterization, essential for understanding drug-receptor interactions.

properties

Product Name

(3r)-3-{[2-Benzyl-6-(3-Methoxypropoxy)pyridin-3-Yl]ethynyl}-1-Azabicyclo[2.2.2]octan-3-Ol

Molecular Formula

C25H30N2O3

Molecular Weight

406.5 g/mol

IUPAC Name

(3R)-3-[2-[2-benzyl-6-(3-methoxypropoxy)pyridin-3-yl]ethynyl]-1-azabicyclo[2.2.2]octan-3-ol

InChI

InChI=1S/C25H30N2O3/c1-29-16-5-17-30-24-9-8-21(23(26-24)18-20-6-3-2-4-7-20)10-13-25(28)19-27-14-11-22(25)12-15-27/h2-4,6-9,22,28H,5,11-12,14-19H2,1H3/t25-/m1/s1

InChI Key

HVIKCINYHLGLMN-RUZDIDTESA-N

Isomeric SMILES

COCCCOC1=NC(=C(C=C1)C#C[C@]2(CN3CCC2CC3)O)CC4=CC=CC=C4

SMILES

O[C@]1(C#CC2=CC=C(OCCCOC)N=C2CC3=CC=CC=C3)CN4CCC1CC4

Canonical SMILES

COCCCOC1=NC(=C(C=C1)C#CC2(CN3CCC2CC3)O)CC4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

(3R)-3-((2-benzyl-6-(3-methoxypropyloxy)pyridin-3-yl)ethynyl)quinuclidin-3-ol
3-((2-benzyl-6-(3-methoxypropyloxy)pyridin-3-yl)ethynyl)quinuclidin-3-ol
ER 119884
ER-119884
ER119884

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3r)-3-{[2-Benzyl-6-(3-Methoxypropoxy)pyridin-3-Yl]ethynyl}-1-Azabicyclo[2.2.2]octan-3-Ol
Reactant of Route 2
Reactant of Route 2
(3r)-3-{[2-Benzyl-6-(3-Methoxypropoxy)pyridin-3-Yl]ethynyl}-1-Azabicyclo[2.2.2]octan-3-Ol
Reactant of Route 3
(3r)-3-{[2-Benzyl-6-(3-Methoxypropoxy)pyridin-3-Yl]ethynyl}-1-Azabicyclo[2.2.2]octan-3-Ol
Reactant of Route 4
Reactant of Route 4
(3r)-3-{[2-Benzyl-6-(3-Methoxypropoxy)pyridin-3-Yl]ethynyl}-1-Azabicyclo[2.2.2]octan-3-Ol
Reactant of Route 5
Reactant of Route 5
(3r)-3-{[2-Benzyl-6-(3-Methoxypropoxy)pyridin-3-Yl]ethynyl}-1-Azabicyclo[2.2.2]octan-3-Ol
Reactant of Route 6
(3r)-3-{[2-Benzyl-6-(3-Methoxypropoxy)pyridin-3-Yl]ethynyl}-1-Azabicyclo[2.2.2]octan-3-Ol

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